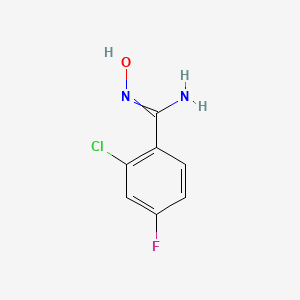

(Z)-2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide

Description

(Z)-2-Chloro-4-fluoro-N'-hydroxybenzenecarboximidamide is a halogenated benzenecarboximidamide derivative characterized by a benzene ring substituted with chlorine (Cl) at position 2, fluorine (F) at position 4, and an N'-hydroxycarboximidamide functional group. The Z-configuration denotes the spatial arrangement of substituents around the imine bond, influencing its reactivity and biological interactions.

Propriétés

Formule moléculaire |

C7H6ClFN2O |

|---|---|

Poids moléculaire |

188.59 g/mol |

Nom IUPAC |

2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6ClFN2O/c8-6-3-4(9)1-2-5(6)7(10)11-12/h1-3,12H,(H2,10,11) |

Clé InChI |

WQRSVMSOSSYCNS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1F)Cl)C(=NO)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluoroaniline and formic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperatures to ensure the desired product is obtained.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

(Z)-2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (Z)-2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural Analogues with Halogen Substitutions

(a) (Z)-4-Fluoro-N'-hydroxybenzimidamide (CAS 69113-32-2)

- Structure : Lacks the 2-chloro substituent but retains the 4-fluoro and N'-hydroxycarboximidamide groups.

- Molecular Formula : C₇H₇FN₂O vs. C₇H₆ClFN₂O (target compound).

- Molecular Weight : 154.144 g/mol vs. ~188.59 g/mol (target compound).

(b) 2,3-Dichloro-N'-hydroxybenzenecarboximidamide

- Structure : Features two chlorine atoms at positions 2 and 3.

- Molecular Formula : C₇H₆Cl₂N₂O.

- Key Differences : The additional chlorine increases molecular weight (209.04 g/mol) and may enhance halogen bonding interactions. However, the lack of fluorine reduces electronic effects compared to the target compound’s 4-fluoro substituent .

(c) 2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide

- Structure : Substituted benzamide with Cl (position 2), F (position 6), and a 4-hydroxyphenylamide group.

- Molecular Formula: C₁₃H₉ClFNO₂.

- Key Differences : The amide functional group replaces the amidoxime, altering hydrogen-bonding capacity. The extended aromatic system (benzamide vs. benzene) may affect bioavailability .

Functional Group Variations

(a) (Z)-N'-[(2-Chloro-6-fluorophenyl)methoxy]pyridine-4-carboximidamide

- Structure : Pyridine ring with a 2-chloro-6-fluorobenzyloxy substituent.

- Molecular Formula : C₁₃H₁₀ClFN₂O.

- Key Differences: The pyridine ring introduces nitrogen-based electronic effects, differing from the benzene core of the target compound.

(b) 2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride

- Structure : Dichloro-substituted benzene with an N-hydroxycarboximidoyl chloride group.

- Molecular Formula: C₇H₅Cl₂NO.

- Key Differences : The chloride substituent on the amidoxime group increases electrophilicity, likely enhancing reactivity in nucleophilic substitution reactions compared to the target compound’s hydroxyl group .

Mechanistic Insights from Related Compounds

- Ribonucleotide Reductase Inhibition : highlights the role of halogenated nucleoside analogues (e.g., dFdC) in inhibiting DNA synthesis via ribonucleotide reductase (RNR) inhibition. While the target compound’s amidoxime group differs mechanistically, its halogen substituents may similarly disrupt enzyme-substrate interactions .

- Chelation Potential: Amidoximes are known for metal ion chelation. The target compound’s 2-Cl and 4-F substituents could enhance binding to metal cofactors in enzymes compared to non-halogenated analogues .

Activité Biologique

(Z)-2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in antibacterial applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

(Z)-2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide features a chloro and fluoro substituent on the benzene ring, which may influence its biological activity. The presence of these halogens is known to enhance the interaction of the compound with biological targets, potentially improving its efficacy as an antibacterial agent.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of acetamide derivatives, including those related to (Z)-2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide. For instance, research on related compounds has shown significant activity against Klebsiella pneumoniae , a common pathogen responsible for various infections. The chloro atom in these compounds has been identified as crucial for enhancing binding affinity to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

- Minimum Inhibitory Concentration (MIC) : The MIC for (Z)-2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide derivatives was determined in vitro, showing promising results against resistant strains of bacteria. The compound exhibited a lower MIC compared to non-halogenated counterparts, indicating superior antibacterial properties.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A1 (Control) | 32 | K. pneumoniae |

| A2 (Chloro derivative) | 8 | K. pneumoniae |

The primary mechanism of action for (Z)-2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide appears to be the inhibition of PBPs, leading to compromised bacterial cell wall integrity and subsequent cell lysis. The compound's ability to form hydrogen bonds and engage in van der Waals interactions with critical residues in PBPs enhances its stability and effectiveness.

Cytotoxicity and Safety Profile

Cytotoxicity assessments indicate that while (Z)-2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide is effective against bacteria, it exhibits favorable safety profiles in mammalian cell lines. In vitro tests show that the compound has low cytotoxic effects at therapeutic concentrations, suggesting its potential for further development as an antibacterial agent.

Pharmacokinetic Profile

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics, with good solubility and stability in physiological conditions. This profile supports its potential use in oral formulations.

Case Studies

- In Vitro Efficacy Against Resistant Strains : A study demonstrated that derivatives of (Z)-2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide effectively reduced the viability of multi-drug resistant Klebsiella pneumoniae strains within 6 hours of exposure at concentrations corresponding to 2x MIC.

- Comparative Studies : Comparative analyses with other antibacterials showed that this compound outperformed several traditional antibiotics, particularly in resistant strains, indicating a robust alternative for treating infections caused by resistant bacteria.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.